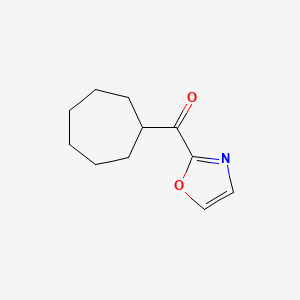

2-Cycloheptanoyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

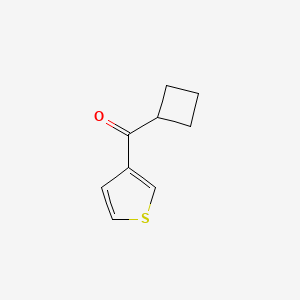

2-Cycloheptanoyloxazole, also known as CHOX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have an impact on the nervous system, specifically on the levels of neurotransmitters in the brain. In

Scientific Research Applications

Anti-Inflammatory Potential

- The molecular structure of 2-cycloheptanoyloxazole is closely related to 2-(2-arylphenyl)benzoxazole, which has been identified as a novel anti-inflammatory scaffold. These compounds exhibit selective inhibition of the enzyme cyclooxygenase-2 (COX-2) and have shown promising in vivo anti-inflammatory potency, comparable to that of clinically used NSAIDs (Seth et al., 2014).

Medicinal Chemistry and Drug Discovery

- This compound derivatives are part of a broader class of compounds, like 1,2,3-triazoles, extensively used in medicinal chemistry. These compounds are pivotal in treating a range of diseases, including cancer, AIDS, Parkinson's, and Alzheimer's (Melo et al., 2006).

- Other related compounds, such as 2-aminothiazoles, have been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

Synthesis and Complexation Properties

- C-functionalized cyclam derivatives with triazole units, structurally related to this compound, have been designed for applications in nuclear medicine. These compounds show promising results in complexation kinetics and stability (Felten et al., 2016).

Antitumor Activity

- Derivatives of this compound, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, have been synthesized for treating hyperproliferative pathologies, including neoplasms. These compounds demonstrated potent activity in cancer cell lines, indicating their potential as antitumor agents (Spanò et al., 2020).

Corrosion Inhibition

- A related compound, 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, has been studied as a corrosion inhibitor of mild steel in acidic conditions. This suggests potential applications of this compound derivatives in corrosion inhibition (Moretti et al., 2013).

Mechanism of Action

Mode of Action

It’s important to note that the mode of action describes what process is impacted in the target and can vary even among compounds with the same target .

Biochemical Pathways

Biochemical pathways provide a map of the chemical reactions of cells in various species and organs .

Pharmacokinetics

Pharmacokinetics is crucial as it determines the drug’s bioavailability and its concentration in the body over time .

properties

IUPAC Name |

cycloheptyl(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(11-12-7-8-14-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOQPINQSPWGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642047 |

Source

|

| Record name | Cycloheptyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-90-2 |

Source

|

| Record name | Cycloheptyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.